molecular formula C20H25N3O B2847378 3-phenyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide CAS No. 1234855-87-8

3-phenyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide

Cat. No. B2847378
CAS RN: 1234855-87-8
M. Wt: 323.44
InChI Key: YVSODCIFMUKQQA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that may belong to the class of compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These properties could include melting point, solubility, and reactivity .

Scientific Research Applications

Central Nervous System (CNS) Drug Development

Compounds similar to 3-phenyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide have been explored for their potential in CNS drug development, particularly as glycine transporter 1 (GlyT1) inhibitors. These inhibitors are of interest due to their implications in modulating neurotransmitter levels and improving neurological conditions. For example, a structurally diverse GlyT1 inhibitor showed potent inhibitory activity and a favorable pharmacokinetics profile, suggesting potential applications in treating CNS disorders (Yamamoto et al., 2016).

Antitumor Activity

Research on compounds with a piperidinyl moiety, similar to the one present in this compound, has shown significant cytotoxic activity against various tumor cell lines. For instance, novel 3-phenylpiperazinyl-1-trans-propenes demonstrated potent antitumor activity against several tumor cells, highlighting the therapeutic potential of structurally similar compounds in oncology (Naito et al., 2005).

Receptor Antagonism

The structural components of this compound suggest potential activity as receptor antagonists, which could be leveraged in developing therapeutics targeting specific receptor pathways. For example, related research on aurora kinase inhibitors, which share similar structural features, indicates potential applications in cancer treatment by inhibiting key proteins involved in cell division and growth (ロバート ヘンリー,ジェームズ, 2006).

Neuroprotective Agents

Compounds structurally related to this compound have been investigated for their neuroprotective properties. For instance, research on the effects of MPTP, a neurotoxin, has led to a greater understanding of Parkinson's disease mechanisms, which could inform the development of neuroprotective agents (Langston et al., 1983).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. Some similar compounds, such as certain fentanyl analogues, are classified as Schedule I drugs due to their potential for abuse . Always handle chemicals with appropriate safety measures .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be explored for use in medicinal chemistry, materials science, or other fields .

properties

IUPAC Name

3-phenyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c24-20(10-9-17-6-2-1-3-7-17)22-16-18-11-14-23(15-12-18)19-8-4-5-13-21-19/h1-8,13,18H,9-12,14-16H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSODCIFMUKQQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CCC2=CC=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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